molecular formula C11H9BrClF3O2 B14046637 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one

1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one

Cat. No.: B14046637
M. Wt: 345.54 g/mol
InChI Key: ZAYABFXARRXWPK-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of bromomethyl, trifluoromethoxy, and chloropropanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the trifluoromethoxy group and subsequent chlorination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products often include alcohols or alkanes.

Scientific Research Applications

1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and trifluoromethoxy groups play a crucial role in binding to active sites of enzymes or receptors, leading to inhibition or activation of specific pathways. The chloropropanone moiety may also contribute to the compound’s reactivity and overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Bromomethyl)-4-methoxyphenyl)-1-chloropropan-2-one
  • 1-(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)-1-chloropropan-2-one
  • 1-(2-(Bromomethyl)-4-(difluoromethoxy)phenyl)-1-chloropropan-2-one

Uniqueness

1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)-1-chloropropan-2-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C11H9BrClF3O2

Molecular Weight

345.54 g/mol

IUPAC Name

1-[2-(bromomethyl)-4-(trifluoromethoxy)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H9BrClF3O2/c1-6(17)10(13)9-3-2-8(4-7(9)5-12)18-11(14,15)16/h2-4,10H,5H2,1H3

InChI Key

ZAYABFXARRXWPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)OC(F)(F)F)CBr)Cl

Origin of Product

United States

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